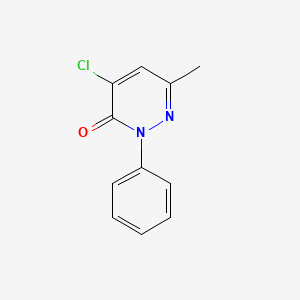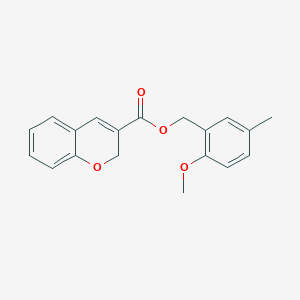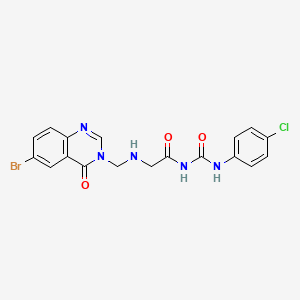
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core substituted with diethoxy groups at positions 5 and 6, and a propan-1-amine chain at position 1.
Méthodes De Préparation
The synthesis of 3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-diethoxyindole and 3-bromopropan-1-amine.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine derivatives.
Applications De Recherche Scientifique
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(5,6-Diethoxy-1H-indol-1-yl)propan-1-amine can be compared with other indole derivatives such as:
3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-amine: This compound has similar structural features but different substitution patterns, leading to variations in biological activity.
3-(1H-Indol-1-yl)propan-1-amine methanesulfonate: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
3-(5,6-diethoxyindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C15H22N2O2/c1-3-18-14-10-12-6-9-17(8-5-7-16)13(12)11-15(14)19-4-2/h6,9-11H,3-5,7-8,16H2,1-2H3 |
Clé InChI |
SZLZRZGUTFHOEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)C=CN2CCCN)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


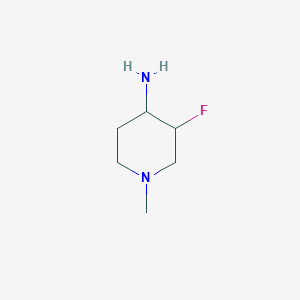
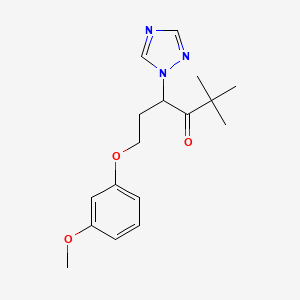
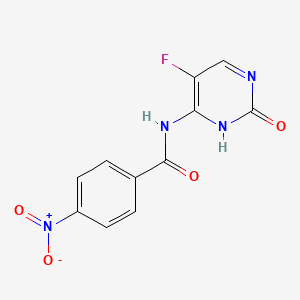
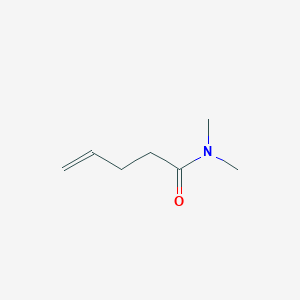
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)

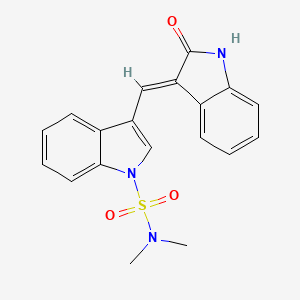

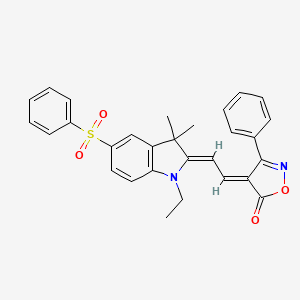
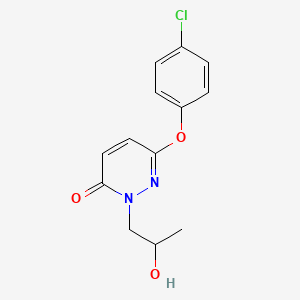
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
